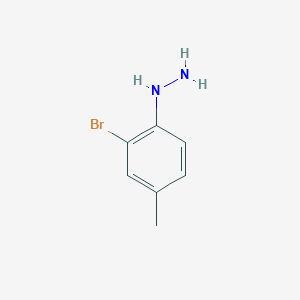

(2-Bromo-4-methylphenyl)hydrazine

描述

Structure

3D Structure

属性

IUPAC Name |

(2-bromo-4-methylphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-5-2-3-7(10-9)6(8)4-5/h2-4,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVGAXOGYWXOXKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60303266 | |

| Record name | (2-bromo-4-methylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67156-57-4 | |

| Record name | NSC157604 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157604 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-bromo-4-methylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for 2 Bromo 4 Methylphenyl Hydrazine and Its Analogues

Classical Approaches to Aryl Hydrazine (B178648) Synthesis: Adaptations for (2-Bromo-4-methylphenyl)hydrazine

Traditional methods for preparing aryl hydrazines have been widely applied and adapted for the synthesis of specifically substituted compounds like this compound. These routes are valued for their reliability and the use of readily available reagents.

A cornerstone of aryl hydrazine synthesis is the two-step process involving the diazotization of a primary arylamine followed by the reduction of the resulting diazonium salt. nih.gov For the synthesis of this compound, the precursor is 2-bromo-4-methylaniline.

The first step is the diazotization reaction, where the primary aromatic amine reacts with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at low temperatures (0–5 °C) to form a stable arenediazonium salt. libretexts.orgspcmc.ac.in The resulting (2-Bromo-4-methylphenyl)diazonium chloride solution is then immediately used in the subsequent reduction step.

The reduction of the diazonium salt is a critical step, and various reducing agents can be employed. orgsyn.org A common and effective method utilizes sodium sulfite (B76179) (Na₂SO₃) or sodium metabisulfite (B1197395) (Na₂S₂O₅, also known as sodium pyrosulfite). omanchem.compatsnap.comgoogle.com The reaction with sodium sulfite proceeds through the formation of a diazosulfonate intermediate, which is then hydrolyzed under acidic conditions to yield the final hydrazine hydrochloride salt. google.comgoogle.com This classical approach, while generating significant salt waste, remains a prevalent method in both laboratory and industrial settings for its cost-effectiveness and predictability. nih.govdurham.ac.uk

Table 1: Classical Synthesis of this compound via Diazotization and Reduction

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Diazotization | 2-bromo-4-methylaniline, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | (2-Bromo-4-methylphenyl)diazonium chloride |

| 2 | Reduction | Sodium Pyrosulfite (Na₂S₂O₅) or Sodium Sulfite (Na₂SO₃), followed by acid hydrolysis | This compound hydrochloride |

Transition Metal-Catalyzed C-N Coupling Reactions in Aryl Hydrazine Formation

Modern synthetic chemistry has seen the rise of transition metal-catalyzed cross-coupling reactions as powerful tools for forming carbon-nitrogen bonds, offering milder conditions and broader functional group tolerance compared to classical methods. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions provide a direct route to aryl hydrazines by coupling a haloarene with hydrazine or a protected hydrazine equivalent. thieme-connect.de For the synthesis of this compound, a suitable starting material would be a di-halogenated toluene (B28343) derivative, such as 1,2-dibromo-4-methylbenzene or 1-bromo-2-chloro-4-methylbenzene.

The catalytic cycle, often referred to as a Buchwald-Hartwig amination, typically involves a Pd(0) catalyst, a phosphine (B1218219) ligand, and a base. osti.gov The mechanism proceeds through several key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond of the haloarene to form an arylpalladium(II) halide complex.

Ligand Exchange: Hydrazine coordinates to the palladium center.

Deprotonation/Reductive Elimination: A base facilitates the deprotonation of the coordinated hydrazine, leading to an arylpalladium(II) hydrazido complex. nih.gov This complex then undergoes reductive elimination to release the desired this compound product and regenerate the Pd(0) catalyst. nih.gov

Controlling the selectivity for mono-arylation over di-arylation is a significant challenge in these reactions. nih.gov The choice of ligand, base, and reaction conditions is crucial. Bulky, electron-rich phosphine ligands are often employed to promote the desired coupling and prevent side reactions. organic-chemistry.org Mechanistic studies have shown that the reaction can proceed through interconnected catalytic cycles involving different catalyst resting states, such as arylpalladium(II) hydroxide (B78521) and chloride complexes, with the chloride complex generally showing higher selectivity for the mono-aryl hydrazine product. nih.govnih.gov

Table 2: Typical Components for Palladium-Catalyzed Synthesis of Aryl Hydrazines

| Component | Examples | Role in Reaction |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Pre-catalyst that forms the active Pd(0) species |

| Ligand | Buchwald-type phosphines (e.g., XPhos, SPhos), MOP-type ligands | Stabilizes the palladium catalyst, influences reactivity and selectivity |

| Base | Cs₂CO₃, K₃PO₄, KOH | Activates the hydrazine nucleophile, facilitates reductive elimination |

| Aryl Halide | Aryl chlorides, Aryl bromides | Electrophilic coupling partner |

| Hydrazine Source | Hydrazine hydrate, Benzophenone hydrazone | Nucleophilic coupling partner |

Synthesis of Dimeric and Substituted this compound Derivatives

The chemical reactivity of the N-H bonds in this compound allows for its conversion into various derivatives, including dimeric structures.

The synthesis of the symmetrical dimer, 1,2-Bisthis compound, can be achieved through a two-step sequence starting from the monomeric hydrazine. The first step is an oxidative dehydrogenation of this compound to form the corresponding azo compound, (E)-1,2-bis(2-bromo-4-methylphenyl)diazene. This transformation is an efficient and straightforward method for creating N=N double bonds. acs.org

Various oxidizing agents can be used for this purpose, including hydrogen peroxide in the presence of a catalyst, such as an Anderson-type polyoxomolybdate-based iron(III) catalyst. rsc.orgrsc.org This method is considered environmentally friendly and proceeds under mild conditions. researchgate.net Other oxidants like manganese dioxide or even air (O₂) catalyzed by transition metals can also be employed. acs.org The reaction is believed to proceed through a radical process. rsc.org

Once the azo compound is formed and isolated, it can be reduced back to the corresponding 1,2-disubstituted hydrazine. This reduction step can be accomplished using various standard reducing agents known to convert azo groups to hydrazo groups, such as sodium dithionite (B78146) or catalytic hydrogenation.

Direct Synthesis and Commercial Availability Considerations

For research and development purposes, direct purchase from commercial suppliers is often the most practical route for obtaining this compound. The compound is listed in the catalogs of several chemical suppliers, often as its more stable hydrochloride salt. manchesterorganics.combldpharm.com Its availability facilitates its use in the synthesis of more complex molecules without the need for multi-step in-house preparation.

The compound with CAS number 67156-57-4 corresponds to this compound, while its hydrochloride salt is identified by CAS number 67156-57-4 manchesterorganics.com or 156941-61-6. bldpharm.com Suppliers include companies like Manchester Organics and BLD Pharm, among others. manchesterorganics.combldpharm.combuyersguidechem.com

Elucidating the Chemical Reactivity and Mechanistic Pathways of 2 Bromo 4 Methylphenyl Hydrazine

Reactivity of the Hydrazine (B178648) Moiety: Fundamental Transformations

The hydrazine group (-NHNH₂) is the primary center of reactivity in (2-Bromo-4-methylphenyl)hydrazine, participating in a variety of characteristic chemical transformations. Its nucleophilic nature, stemming from the lone pairs of electrons on the nitrogen atoms, dictates its behavior in many fundamental reactions. Aromatic hydrazines are generally less basic and are weaker reducing agents compared to their aliphatic counterparts, due to the delocalization of the nitrogen lone pair into the aromatic system. wikipedia.org

One of the most characteristic reactions of hydrazines is their condensation with carbonyl compounds, such as aldehydes and ketones. libretexts.org This reaction, typically proceeding via a nucleophilic addition-elimination mechanism, results in the formation of a C=N double bond, yielding a hydrazone. nih.govlibretexts.org The reaction of this compound with an aldehyde or ketone first involves the nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon. This is followed by a proton transfer and the elimination of a water molecule to form the stable hydrazone product, known as a (2-bromo-4-methylphenyl)hydrazone. chemguide.co.uk

These reactions are often catalyzed by a small amount of acid, which serves to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack. chemguide.co.uk The resulting hydrazones are valuable intermediates in organic synthesis, notably in the Wolff-Kishner reduction for the deoxygenation of carbonyls to alkanes. libretexts.org

| Carbonyl Compound | Product | Reaction Type |

|---|---|---|

| Acetaldehyde | Acetaldehyde (2-bromo-4-methylphenyl)hydrazone | Condensation |

| Acetone | Acetone (2-bromo-4-methylphenyl)hydrazone | Condensation |

| Benzaldehyde | Benzaldehyde (2-bromo-4-methylphenyl)hydrazone | Condensation |

| Cyclohexanone | Cyclohexanone (2-bromo-4-methylphenyl)hydrazone | Condensation |

Electrophilic aromatic substitution, such as nitration, on the phenyl ring of this compound is governed by the directing effects of the existing substituents: the hydrazine (-NHNH₂), bromo (-Br), and methyl (-CH₃) groups. The reaction typically employs a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. libretexts.org

The directing influence of each substituent is as follows:

Hydrazine group (-NHNH₂): This is a strongly activating group due to the ability of the nitrogen's lone pair to donate electron density to the ring via resonance (+M effect). It is an ortho, para-director.

Methyl group (-CH₃): This is a weakly activating group that donates electron density through an inductive effect (+I) and hyperconjugation. It is also an ortho, para-director. libretexts.org

Bromo group (-Br): This is a deactivating group because its strong electron-withdrawing inductive effect (-I) outweighs its weaker electron-donating resonance effect (+M). However, it is still an ortho, para-director. libretexts.orgorganicchemistrytutor.com

In this compound, the positions ortho and para to the strongly activating hydrazine group are positions 3 and 5. The position ortho to the methyl group is position 3, and the position ortho to the bromo group is also position 3. The powerful activating and directing effect of the hydrazine group is expected to dominate, directing the incoming nitro group primarily to the positions ortho and para to it. Given that the bromine atom is at position 2 and the methyl group at position 4, the primary sites for nitration would be positions 3, 5, and 6. However, the strong activation of the ring by the hydrazine and methyl groups can sometimes lead to multiple nitrations or oxidative side reactions, resulting in the formation of complex product mixtures or tars. stmarys-ca.edu

Reactivity Governed by Aromatic Substituents: Influence of Bromo and Methyl Groups

Inductive Effect (I): This effect is transmitted through sigma bonds and relates to the electronegativity of the atoms. The bromo group exerts a strong electron-withdrawing (-I) effect, while the methyl group has a weak electron-donating (+I) effect. lumenlearning.com

Resonance Effect (M or R): This effect involves the delocalization of pi electrons or lone pairs across the aromatic system. The hydrazine and bromo groups both have lone pairs that can be donated to the ring, resulting in a +M effect. The methyl group does not have a significant resonance effect, though it contributes through hyperconjugation. libretexts.org

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Effect |

|---|---|---|---|---|

| -NHNH₂ (Hydrazine) | -I (Weakly Withdrawing) | +M (Strongly Donating) | Strongly Activating | ortho, para |

| -Br (Bromo) | -I (Strongly Withdrawing) | +M (Weakly Donating) | Weakly Deactivating | ortho, para |

| -CH₃ (Methyl) | +I (Weakly Donating) | None (Hyperconjugation) | Weakly Activating | ortho, para |

Advanced Mechanistic Investigations of Coupling Reactions Involving this compound

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for the synthesis of aryl amines and their derivatives. acs.org Mechanistic studies on the coupling of hydrazines with aryl halides have provided deep insights into the catalytic cycle and the factors controlling reaction efficiency. organic-chemistry.org

In the palladium-catalyzed C-N coupling of hydrazines with aryl halides, detailed mechanistic investigations have revealed the nature of the catalyst's state during the reaction. nih.govosti.gov For the coupling of hydrazine with aryl chlorides and bromides, two primary catalyst resting states have been identified: an arylpalladium(II) hydroxide (B78521) complex and an arylpalladium(II) chloride complex. nih.govberkeley.edu These two species exist in interconnected catalytic cycles. nih.govosti.gov

| Species | Role in Catalytic Cycle | Significance |

|---|---|---|

| Pd(0)Lₙ | Active Catalyst | Initiates cycle via oxidative addition. |

| [Ar-Pd(II)-X]Lₙ | Oxidative Addition Product | Intermediate formed after C-X bond cleavage. |

| [Ar-Pd(II)-Cl]Lₙ / [Ar-Pd(II)-OH]Lₙ | Catalyst Resting States | Predominant catalyst forms during reaction. nih.govosti.gov |

| [Ar-Pd(II)-NHNH₂]Lₙ | Hydrazine-Bound Complex | Precursor to the hydrazido complex. escholarship.org |

| [Ar-Pd(II)-NHNH]⁻Lₙ | Hydrazido Complex | Undergoes reductive elimination to form the product. nih.govescholarship.org |

The rate-limiting step of the catalytic cycle has been identified through kinetic studies as the deprotonation of a hydrazine-bound arylpalladium(II) complex. nih.govescholarship.orgescholarship.org After the formation of the initial arylpalladium(II) halide complex, hydrazine coordinates to the palladium center. A base, such as potassium hydroxide (KOH), then deprotonates the bound hydrazine. nih.gov This acid-base reaction is the slowest step in the catalytic turnover and is critical for advancing the cycle. escholarship.orgresearchgate.net

This deprotonation generates a key intermediate: an arylpalladium(II) hydrazido complex. nih.govescholarship.org Once formed, this hydrazido species is highly reactive and rapidly undergoes reductive elimination. escholarship.orgthieme-connect.de This final step forms the new C-N bond, yielding the aryl hydrazine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. The rapid nature of the reductive elimination from the hydrazido intermediate explains why the preceding deprotonation step is turnover-limiting. escholarship.org The selectivity for monoarylation over diarylation is also a key feature of this process, which is influenced by the specific reaction pathway and the nature of the catalyst complexes involved. nih.govosti.govnih.gov

Migratory Insertion Reactions in Hydrazide Derivatives

Migratory insertion is a fundamental reaction in organometallic chemistry where two adjacent ligands on a metal complex combine to form a new, single ligand. wikipedia.orglibretexts.org This process involves the formal insertion of one "unsaturated" ligand, such as an alkene or carbon monoxide, into a metal-ligand bond. openochem.org While migratory insertions into metal-carbon (M-C) and metal-hydrogen (M-H) bonds are well-established and pivotal steps in major catalytic cycles like polymerization and hydroformylation, insertions into metal-heteroatom bonds are comparatively less common. libretexts.orgescholarship.orgumb.edu Nevertheless, the migratory insertion of unsaturated molecules into metal-nitrogen (M-N) bonds represents a significant pathway for C-N bond formation, with palladium complexes being notable promoters of such reactions. libretexts.org

The reactivity of hydrazide derivatives of this compound in this context is governed by the principles of organometallic chemistry. The process is initiated by the coordination of the hydrazide to a metal center, followed by the insertion of an unsaturated substrate.

Mechanistic Pathway

The mechanistic sequence for a migratory insertion involving a hydrazide derivative begins with the formation of a metal-hydrazide precursor complex. An N'-acyl-(2-bromo-4-methylphenyl)hydrazide can coordinate to a transition metal center, typically as a deprotonated, anionic X-type ligand, forming a metal-amido type M-N bond. For the migratory insertion to occur, an unsaturated ligand (e.g., an alkene) must then coordinate to the metal in a position cis to the hydrazide ligand. libretexts.org This geometric arrangement is a prerequisite for the reaction. researchgate.net

The key step is the intramolecular reaction between the cis-positioned hydrazide and alkene ligands. This can be viewed as the nucleophilic attack of the nitrogen-bound group on the coordinated alkene. In the case of an alkene, this is a 1,2-insertion , where the nitrogen atom of the hydrazide forms a new bond with one carbon of the alkene, and the metal forms a bond with the second carbon. libretexts.org This concerted step proceeds through a four-centered transition state and results in the formation of a five-membered metallacycle. A critical stereochemical feature of this step is that the insertion occurs in a syn fashion, meaning the metal and the nitrogen group add to the same face of the alkene. libretexts.org The reaction generates a vacant coordination site on the metal, which can then be occupied by another ligand, potentially continuing a catalytic cycle. wikipedia.org

Coordination: Formation of a cis-[LₙM(hydrazide)(alkene)] complex.

Migratory Insertion: Intramolecular rearrangement to form a metallacyclic product.

Further Reaction: The resulting alkyl-metal complex can undergo subsequent steps, such as reductive elimination or β-hydride elimination.

Research Findings: Steric and Electronic Influences

While no specific studies on this compound derivatives exist, research on analogous palladium-amido systems provides significant insight into the factors controlling the reaction rate and outcome. berkeley.eduacs.org

Electronic Effects: The electronic properties of both the hydrazide ligand and the metal center are crucial.

Metal Center Electronics: Migratory insertions are generally favored on more electron-deficient metal centers. u-tokyo.ac.jp The use of ancillary ligands with electron-withdrawing properties can accelerate the insertion step. researchgate.net

Steric Effects: The steric profile of the ligands significantly impacts the reaction.

Hydrazide Ligand: The ortho-bromo substituent on the phenyl ring of the hydrazide introduces considerable steric bulk near the metal center. This could hinder the approach and coordination of the incoming alkene, but it may also promote the insertion step by increasing steric pressure in the precursor complex. researchgate.net

The hypothetical effects of these factors on the migratory insertion of ethylene into a palladium-(2-Bromo-4-methylphenyl)hydrazide complex are summarized in the following data tables.

This table illustrates how changes in the electronic and steric properties of a phosphine (B1218219) ligand (L) could influence the rate constant of ethylene insertion into a hypothetical (L)₂Pd(Me)-(hydrazide) complex.

| Entry | Ancillary Ligand (L) | Ligand Property | Hypothetical Rate Constant (k, 10⁻⁴ s⁻¹) |

| 1 | PMe₃ | Electron-donating, Small | 2.5 |

| 2 | PPh₃ | Weakly withdrawing, Bulky | 5.8 |

| 3 | P(OPh)₃ | Electron-withdrawing, Bulky | 8.2 |

| 4 | PCy₃ | Electron-donating, Very Bulky | 7.5 |

Note: Data is illustrative and based on established principles of migratory insertion. Increased steric bulk (PCy₃ vs. PMe₃) and electron-withdrawing character (P(OPh)₃ vs. PMe₃) are shown to increase the hypothetical reaction rate. berkeley.eduresearchgate.net

This table shows the potential regiochemical outcome of the insertion of an unsymmetrical alkene, propene, into the Pd-N bond of a hydrazide complex. The reaction can produce either a linear or a branched alkyl-palladium species.

| Metal Complex | Alkene | Product Ratio (Linear:Branched) | Dominant Factor |

| [(dppe)Pd(Me)(hydrazide)] | Propene | 85:15 | Sterics |

| [(diimine)Pd(Me)(hydrazide)] | Propene | 70:30 | Electronics |

Note: Data is illustrative. Generally, migratory insertion into a metal-heteroatom bond is governed by a combination of steric factors (favoring addition to the less substituted carbon to form a linear product) and electronic factors. researchgate.net

Derivatization Strategies and Applications in Heterocyclic Synthesis Utilizing 2 Bromo 4 Methylphenyl Hydrazine

Synthesis of Nitrogen-Containing Heterocycles

The reactivity of the hydrazine (B178648) group is paramount in the construction of nitrogen-bearing heterocyclic rings. Through carefully chosen reaction partners and conditions, (2-Bromo-4-methylphenyl)hydrazine can be directed to form a variety of important scaffolds, including pyrazoles, thiazoles, triazoles, and indoles.

The synthesis of pyrazole derivatives is one of the most fundamental applications of arylhydrazines. The primary and most efficient method is the cyclocondensation reaction between a hydrazine and a 1,3-difunctional compound. pharmaguideline.com This reaction, often referred to as the Knorr pyrazole synthesis, involves the reaction of a hydrazine, acting as a bidentate nucleophile, with a 1,3-dicarbonyl compound or its synthetic equivalent, such as an α,β-unsaturated ketone or an acetylenic ketone. chem-soc.sinih.gov

When this compound is reacted with a symmetric 1,3-diketone, the cyclocondensation proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield a single, well-defined polysubstituted pyrazole. However, if an unsymmetrical 1,3-dicarbonyl compound is used, the reaction can potentially yield a mixture of two regioisomers. chem-soc.sinih.gov The regioselectivity of the reaction is influenced by the steric and electronic differences between the two carbonyl groups and can often be controlled by modifying reaction conditions, such as solvent polarity and pH. chem-soc.si For instance, using aprotic dipolar solvents has been shown to afford better regioselectivity compared to the traditionally used polar protic solvents like ethanol. chem-soc.si

The general reaction pathway is outlined below:

Nucleophilic Attack: One nitrogen atom of the this compound attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.

Intermediate Formation: This leads to the formation of a carbinolamine intermediate, which quickly dehydrates to form a hydrazone.

Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl group.

Dehydration: A final dehydration step results in the formation of the aromatic pyrazole ring.

This robust methodology allows for the synthesis of a wide array of pyrazoles bearing the 2-bromo-4-methylphenyl substituent at the N1 position.

While this compound does not directly react to form a thiazole ring in a single step, it serves as a critical precursor to intermediates that do. The conceptual link lies in its conversion to a hydrazinecarbothioamide, commonly known as a thiosemicarbazide. This transformation is readily achieved by reacting the hydrazine with an isothiocyanate. The resulting N-substituted thiosemicarbazide is a versatile building block for heterocyclic synthesis.

The renowned Hantzsch thiazole synthesis provides a direct route to thiazole derivatives by reacting a thiourea or thioamide with an α-haloketone. organic-chemistry.orgnih.gov In this context, the this compound-derived thiosemicarbazide can undergo cyclocondensation with various α-haloketones, such as phenacyl bromides, to yield 2-hydrazinyl-thiazole derivatives. organic-chemistry.org

Furthermore, these resulting thiazolyl-hydrazine intermediates can be utilized in subsequent reactions to construct fused or linked pyrazole systems. For example, research has demonstrated the combination of the Hantzsch thiazole synthesis with the Knorr pyrazole synthesis using hydrazinecarbothioamide as a versatile building block to create complex bis-heterocycles. organic-chemistry.org The thiazole moiety, once formed, can be functionalized with groups that can participate in a second cyclization reaction with a 1,3-dicarbonyl compound, leading to hybrid molecules containing both thiazole and pyrazole rings.

The 1,2,4-triazole scaffold is another key heterocycle accessible from aryl hydrazine precursors. Similar to thiazole synthesis, the strategy involves the initial conversion of this compound into a suitable intermediate. A common and effective method is the reaction of the hydrazine with an isothiocyanate to form the corresponding 4-substituted-1-(2-bromo-4-methylbenzoyl)thiosemicarbazide. scribd.com

This thiosemicarbazide intermediate can then undergo base-catalyzed intramolecular cyclization. The reaction typically involves refluxing the thiosemicarbazide in an alkaline solution, such as aqueous sodium hydroxide (B78521). scribd.com The cyclization proceeds via nucleophilic attack of one of the nitrogen atoms onto the thio-carbonyl carbon, followed by elimination of a water molecule and hydrogen sulfide to furnish the 1,2,4-triazole-3-thiol (or thione) derivative.

An alternative pathway involves reacting an acid hydrazide, which can be derived from the parent hydrazine, with carbon disulfide in the presence of a base like potassium hydroxide. This forms a dithiocarbazinate salt, which upon reaction with hydrazine hydrate, cyclizes to form a 4-amino-1,2,4-triazole-3-thiol. slideshare.net These triazole-thiol derivatives are valuable intermediates themselves, as the thiol group can be readily alkylated or oxidized to introduce further molecular diversity. rsc.org

The most direct and widely used method for synthesizing indole (B1671886) rings from arylhydrazines is the Fischer Indole Synthesis. This reaction involves the acid-catalyzed condensation of an arylhydrazine with an aldehyde or ketone to form an arylhydrazone, which then undergoes a jchps.comjchps.com-sigmatropic rearrangement and subsequent cyclization with elimination of ammonia to yield the indole core. Utilizing this compound in this reaction would directly lead to the formation of a bromo- and methyl-substituted indole.

The reference in the outline to "Ullmann-Type C-C Coupling from Bis(bromoaryl)hydrazine Analogues" points toward a subsequent derivatization step rather than the primary indole ring formation. The Ullmann reaction traditionally refers to a copper-catalyzed C-N or C-O bond formation, though C-C coupling variants exist. google.com After the formation of a bromo-substituted indole via the Fischer synthesis, the bromine atom on the indole ring serves as an excellent handle for transition metal-catalyzed cross-coupling reactions.

A conceptual application could involve a bis(bromoaryl)hydrazine analogue, which could potentially be used to form a bis(bromoindole) structure through a double Fischer indolization. The two bromine atoms on the resulting molecule could then undergo an intramolecular Ullmann-type C-C coupling to create a complex, fused polycyclic indole system. More commonly, the bromo-indole product would be subjected to intermolecular Ullmann-type C-N coupling with another indole molecule to form bisindole structures, which are prevalent in natural products. openmedicinalchemistryjournal.com This highlights the synthetic utility of the bromine atom introduced by the this compound precursor for advanced molecular engineering.

Direct synthesis of the core purine (B94841) or quinazoline (B50416) ring systems via simple condensation with this compound is not a standard or common synthetic strategy. The classical and most prevalent syntheses for these scaffolds start from different precursors.

Quinazoline Synthesis: The construction of the quinazoline ring typically begins with ortho-substituted aniline (B41778) derivatives, such as anthranilic acid, 2-aminobenzonitriles, or 2-aminobenzaldehydes. jchps.comekb.eg Hydrazine derivatives, however, play a significant role in the functionalization of pre-formed quinazoline scaffolds. A common strategy involves synthesizing a 4-chloroquinazoline and subsequently displacing the chlorine atom with a hydrazine like this compound. chem-soc.sidrugfuture.com This reaction yields a 4-hydrazinylquinazoline derivative. This newly introduced hydrazine moiety can then be used as a handle for further transformations, such as condensation with aldehydes to form hydrazones or cyclization to create fused heterocyclic systems, like triazolo[4,3-c]quinazolines. drugfuture.com

Purine Synthesis: The archetypal method for purine synthesis is the Traube synthesis, which starts with a 4,5-diaminopyrimidine. scribd.com This precursor is cyclized with a one-carbon unit, such as formic acid, to form the imidazole (B134444) portion of the purine ring. rsc.org While arylhydrazines are not used to build the core purine structure, they are employed to derivatize it. For instance, a 6-chloropurine can readily react with hydrazine hydrate or a substituted hydrazine to form a 6-hydrazinylpurine. google.com This product can then undergo further reactions, such as condensation with aldehydes, to create a diverse range of purine derivatives. google.com

Therefore, the application of this compound in this context is primarily for the post-synthesis modification and elaboration of existing quinazoline and purine rings, rather than their de novo construction.

Introduction of Heteroatom-Containing Functional Groups

This compound is inherently rich in heteroatoms and functional groups that are pivotal for synthetic transformations. The molecule itself contains two adjacent nitrogen atoms in the hydrazine moiety and a halogen (bromine) atom attached to the aromatic ring.

The hydrazine group (-NHNH₂) is the primary functional group responsible for the cyclization reactions discussed previously. It acts as a binucleophilic component, enabling the formation of N-N bonds within heterocycles like pyrazoles or serving as a linker to introduce nitrogen atoms that facilitate the closure of triazole, thiazole, and other rings.

The bromo group (-Br) is a highly versatile functional group for introducing further complexity. As a halogen, it is an excellent leaving group in nucleophilic aromatic substitution reactions. More importantly, it is a key participant in a multitude of transition metal-catalyzed cross-coupling reactions. These include:

Suzuki Coupling: Reaction with boronic acids to form new C-C bonds.

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

Buchwald-Hartwig Amination: Reaction with amines to form new C-N bonds.

Ullmann Coupling: Reaction with alcohols, amines, or thiols to form C-O, C-N, or C-S bonds, respectively. google.com

Through these reactions, the bromine atom on the heterocyclic products derived from this compound can be replaced with a wide variety of other functional groups, significantly expanding the chemical space accessible from this single precursor.

The aromatic ring itself provides a stable scaffold and its electronic nature, influenced by the bromo and methyl substituents, affects the reactivity of the hydrazine group and the properties of the final heterocyclic products.

Phosphorylation of Nitrogen Atoms in Hydrazide Derivatives

The introduction of a phosphoryl group onto the nitrogen atom of a hydrazide derivative can significantly alter its chemical reactivity and biological activity. While direct phosphorylation of hydrazides derived from this compound is not extensively documented in readily available literature, the synthesis of the precursor hydrazide and subsequent phosphorylation can be inferred from established chemical principles and related reactions.

The initial step involves the preparation of a hydrazide derivative of this compound. A common method for synthesizing such a compound, for instance, an acetohydrazide derivative, involves the reaction of the corresponding hydrazine with an acylating agent like an acyl chloride or an ester. For example, this compound can be reacted with ethyl acetate under appropriate conditions to yield N'-(2-bromo-4-methylphenyl)acetohydrazide. A similar synthesis has been reported for 2-(4-bromophenyl)acetohydrazide, which was prepared by converting 2-(4-bromophenyl)acetic acid to its methyl ester, followed by refluxing with hydrazine hydrate researchgate.net.

Once the hydrazide derivative is obtained, the phosphorylation of one of the nitrogen atoms can be explored. A potential route for this transformation is through a copper-catalyzed reaction with a phosphorylating agent. For instance, a method for the direct phosphorylation of aryl hydrazines with trialkyl phosphites using a copper catalyst has been reported. This reaction proceeds via the formation of a P-N bond and offers a pathway to synthesize phosphorylated hydrazine derivatives. While this method was demonstrated on aryl hydrazines, its application to N'-arylhydrazides presents a plausible strategy for the targeted phosphorylation.

The proposed reaction for the phosphorylation of N'-(2-bromo-4-methylphenyl)acetohydrazide is depicted in the scheme below. The reaction would likely involve the coupling of the hydrazide with a trialkyl phosphite in the presence of a copper catalyst, leading to the formation of the corresponding phosphonohydrazide.

Table 1: Proposed Synthesis of a Phosphorylated Hydrazide Derivative

| Step | Reactants | Reagents and Conditions | Product |

| 1. Hydrazide Formation | This compound, Ethyl acetate | Reflux | N'-(2-bromo-4-methylphenyl)acetohydrazide |

| 2. Phosphorylation | N'-(2-bromo-4-methylphenyl)acetohydrazide, Triethyl phosphite | Copper catalyst, Inert atmosphere | Diethyl (2-acetyl-1-(2-bromo-4-methylphenyl)hydrazin-1-yl)phosphonate |

It is important to note that the regioselectivity of the phosphorylation would need to be carefully controlled, as either the substituted or the unsubstituted nitrogen atom of the hydrazide moiety could potentially undergo phosphorylation. The steric and electronic effects of the 2-bromo-4-methylphenyl group and the acetyl group would play a crucial role in determining the outcome of the reaction. Further experimental investigation is required to validate this proposed synthetic route and to fully characterize the resulting phosphorylated compounds.

Preparation of Complex Polycyclic Scaffolds

This compound is a valuable precursor for the synthesis of a variety of complex polycyclic scaffolds, primarily through reactions that involve the formation of new heterocyclic rings fused to the aromatic core. The Fischer indole synthesis and related cyclization reactions are powerful tools in this regard, enabling the construction of indoles, carbazoles, and other fused heterocyclic systems.

Fischer Indole Synthesis:

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system. The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the reaction of an arylhydrazine with an aldehyde or a ketone. The use of this compound in this reaction allows for the synthesis of indoles bearing bromo and methyl substituents on the benzene (B151609) ring. These substituents can serve as handles for further functionalization.

For example, the reaction of this compound with a ketone, such as acetone, in the presence of an acid catalyst like polyphosphoric acid (PPA) or zinc chloride, would be expected to yield 7-bromo-5-methyl-2,3-dimethylindole. The reaction proceeds through the formation of the corresponding hydrazone, followed by a rsc.orgrsc.org-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia.

Synthesis of Carbazoles and Tetrahydrocarbazoles:

When a cyclic ketone is used as the carbonyl component in the Fischer indole synthesis with this compound, the resulting product is a tetrahydrocarbazole. These compounds are polycyclic scaffolds where a cyclohexane ring is fused to the indole nucleus. Subsequent dehydrogenation of the tetrahydrocarbazole can lead to the fully aromatic carbazole ring system.

A relevant example is the synthesis of a tetrahydrocarbazole derivative from a substituted bromophenylhydrazine. In one study, the Fischer indole cyclization of a functionalized phenylhydrazonocyclohexanone afforded a 1-ketotetrahydrocarbazole rsc.org. This demonstrates the feasibility of using cyclic ketones to construct these complex polycyclic frameworks. The reaction of this compound with cyclohexanone would be expected to produce 8-bromo-6-methyl-1,2,3,4-tetrahydro-9H-carbazole.

Synthesis of Carbolines and other Fused Indoles:

The indole scaffold derived from this compound can be further elaborated to construct even more complex polycyclic systems, such as carbolines. Carbolines are a class of nitrogen-containing tricyclic compounds that feature a pyridine ring fused to an indole core. The synthesis of β-carboline derivatives often starts from tryptophan or tryptamine precursors, which themselves can be synthesized from functionalized indoles.

For instance, a C1-substituted β-carboline can be synthesized from tryptamine and a suitable aldehyde mdpi.comnih.gov. By analogy, an appropriately functionalized indole derived from this compound could serve as a starting point for the construction of novel substituted carboline derivatives. These synthetic strategies open up avenues for creating diverse and complex polycyclic molecules with potential applications in medicinal chemistry and materials science.

Table 2: Examples of Polycyclic Scaffolds from this compound

| Reaction Type | Carbonyl Component | Expected Product | Polycyclic Scaffold |

| Fischer Indole Synthesis | Acetone | 7-Bromo-5-methyl-2,3-dimethylindole | Indole |

| Fischer Indole Synthesis | Cyclohexanone | 8-Bromo-6-methyl-1,2,3,4-tetrahydro-9H-carbazole | Tetrahydrocarbazole |

| Fischer Indole Synthesis / Dehydrogenation | Cyclohexanone | 8-Bromo-6-methyl-9H-carbazole | Carbazole |

| Multi-step Synthesis | (Functionalized Indole) | Substituted Carboline Derivative | Carboline |

The presence of the bromo and methyl groups on the phenyl ring of this compound provides opportunities for further chemical modifications on the resulting polycyclic scaffolds, allowing for the generation of a library of diverse and complex molecules.

Advanced Spectroscopic and Structural Characterization of 2 Bromo 4 Methylphenyl Hydrazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, such as protons (¹H) and carbon-13 (¹³C).

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of (2-Bromo-4-methylphenyl)hydrazine is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, and the hydrazine (B178648) protons. The chemical shifts (δ) are influenced by the electronic effects of the bromo, methyl, and hydrazine substituents on the phenyl ring.

Aromatic Protons: The three protons on the phenyl ring are in different chemical environments and are expected to appear as multiplets in the aromatic region (typically δ 6.5-8.0 ppm). The proton ortho to the bromine atom is likely to be the most deshielded.

Methyl Protons: The protons of the methyl group (-CH₃) are anticipated to appear as a singlet in the upfield region of the spectrum, typically around δ 2.2-2.4 ppm.

Hydrazine Protons: The protons of the hydrazine group (-NHNH₂) are expected to produce broad signals due to quadrupole effects and chemical exchange. Their chemical shifts can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 6.5 - 7.5 | Multiplet |

| Methyl-H | ~2.3 | Singlet |

| Hydrazine-NH₂ | Variable (broad) | Singlet (broad) |

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals are expected for each of the seven carbon atoms.

Aromatic Carbons: The six carbons of the phenyl ring will resonate in the downfield region (δ 100-150 ppm). The carbon atom attached to the bromine (C-Br) is expected to be significantly influenced by the halogen's electronegativity and heavy atom effect. The chemical shifts of the other aromatic carbons are affected by the positions of the substituents.

Methyl Carbon: The carbon of the methyl group will appear as a single peak in the upfield region of the spectrum (δ 20-25 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-Br | 110 - 120 |

| C-NHNH₂ | 145 - 155 |

| Aromatic C-H | 115 - 135 |

| Aromatic C-CH₃ | 130 - 140 |

Advanced 2D NMR Techniques (e.g., ¹H-¹H COSY, ¹H-¹³C HSQC/HMBC, ¹H-¹⁵N HMBC)

Two-dimensional (2D) NMR techniques would be invaluable for the unambiguous assignment of the proton and carbon signals of this compound.

¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons, helping to assign the connectivity of the aromatic protons.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the directly attached carbon signals, allowing for the definitive assignment of protonated carbons.

¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation): This would provide information on the connectivity between protons and the nitrogen atoms of the hydrazine group.

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Investigations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=C, and C-Br bonds.

Table 3: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (hydrazine) | 3200 - 3400 | Medium-Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (methyl) | 2850 - 3000 | Medium |

| C=C Aromatic Ring Stretch | 1450 - 1600 | Medium-Strong |

| N-H Bend | 1550 - 1650 | Medium |

| C-N Stretch | 1250 - 1350 | Medium |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene (B151609) ring. The presence of the hydrazine and bromo substituents will influence the position and intensity of the absorption maxima (λ_max). Typically, phenylhydrazine (B124118) derivatives exhibit strong absorption bands in the UV region. For this compound, one would expect to see π → π* transitions of the aromatic system.

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Predicted λ_max (nm) |

|---|---|

| π → π* | 200 - 250 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., HRMS, EI-MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

Molecular Ion Peak: In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed. Due to the presence of the bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak will appear as a characteristic pair of peaks (M⁺ and M+2⁺) of nearly equal intensity.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass of the molecular ion, allowing for the determination of the elemental formula (C₇H₉BrN₂).

Electron Ionization Mass Spectrometry (EI-MS): EI-MS would induce fragmentation of the molecule. Expected fragmentation pathways would include the loss of the hydrazine group, the bromine atom, and cleavage of the methyl group, leading to characteristic fragment ions.

Table 5: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

|---|---|---|

| [M]⁺ | 200/202 | Molecular ion peak with isotopic pattern for Br |

| [M-NH₂]⁺ | 184/186 | Loss of an amino group |

| [M-N₂H₃]⁺ | 170/172 | Loss of the hydrazinyl group |

| [M-Br]⁺ | 121 | Loss of the bromine atom |

Table 6: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| p-tolylhydrazine |

Single Crystal X-ray Diffraction for Definitive Molecular and Crystal Structure Determination

While a dedicated single-crystal X-ray diffraction study for this compound was not found in the reviewed literature, a detailed analysis of a closely related derivative, (E)-2-(2-bromo-4,5-dimethoxybenzilidene)-1-(4,5-dimethoxy-2-methylphenyl)-1-hydroxyhydrazine, offers valuable insights into the structural characteristics that can be anticipated for this class of compounds tandfonline.com. The crystallographic data for this derivative, which crystallizes in the monoclinic space group P21/n, is presented in Table 1. This information serves as a foundational reference for understanding the structural behavior of bromo-methylphenyl-hydrazine derivatives.

| Parameter | Value |

|---|---|

| Chemical Formula | C18H21BrN2O5 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 15.1916(2) |

| b (Å) | 4.7535(4) |

| c (Å) | 26.934(4) |

| β (°) | 94.585(5) |

| Volume (ų) | 1938.8(4) |

| Z | 4 |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent intermolecular interactions. These forces, although weaker than covalent bonds, are crucial in determining the stability and physical properties of the crystalline material.

Hydrogen Bonding: In hydrazine derivatives, the N-H groups of the hydrazine moiety are potent hydrogen bond donors, while the nitrogen atoms can act as acceptors. These interactions are expected to play a significant role in the crystal packing of this compound. For instance, in related phenylhydrazone structures, short intramolecular N-H···O hydrogen bonds have been observed, which influence the molecular conformation researchgate.net.

Halogen Bonding: The bromine atom in this compound can participate in halogen bonding. This is a directional interaction between an electrophilic region on the halogen atom and a nucleophilic site on an adjacent molecule. Halogen bonding has been increasingly recognized as a significant force in crystal engineering.

The interplay of these intermolecular forces dictates the final packing arrangement of the molecules in the solid state.

Conformational Analysis in the Solid State

The conformation of a molecule in the solid state is its specific three-dimensional arrangement, which is often influenced by the intermolecular interactions within the crystal. In the case of the derivative (E)-2-(2-bromo-4,5-dimethoxybenzilidene)-1-(4,5-dimethoxy-2-methylphenyl)-1-hydroxyhydrazine, the hydrazine moiety (-C=N-N-C-) was found to adopt a CIS, TRANS, CIS, CIS conformation tandfonline.com. This indicates that the rotational barriers around the single bonds in the hydrazine linkage are significant enough to result in a well-defined conformation in the crystalline state. The conformation of this compound itself would be determined by the torsion angles around the C-N and N-N bonds, influenced by steric hindrance from the bromo and methyl substituents on the phenyl ring, as well as the packing forces in the crystal.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements present in a compound. This is a crucial step in characterizing a new substance to confirm its empirical and molecular formula. For this compound, with the molecular formula C₇H₉BrN₂, the theoretical elemental composition can be calculated. This data provides a benchmark against which experimental results from techniques like combustion analysis can be compared to verify the purity and identity of the synthesized compound.

| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 7 | 84.07 | 41.82 |

| Hydrogen | H | 1.01 | 9 | 9.09 | 4.52 |

| Bromine | Br | 79.90 | 1 | 79.90 | 39.74 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 13.94 |

| Total Molecular Weight (g/mol) | 201.08 |

Experimental determination of the elemental composition is typically performed using an elemental analyzer, which involves the combustion of a small, precisely weighed sample. The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified to determine the percentages of carbon, hydrogen, and nitrogen. The percentage of bromine can be determined by other methods, such as titration or ion chromatography after combustion. A close agreement between the experimentally determined and theoretically calculated percentages confirms the chemical formula of the compound.

Computational Chemistry and Theoretical Investigations in 2 Bromo 4 Methylphenyl Hydrazine Research

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT has become a standard tool in computational chemistry due to its favorable balance of accuracy and computational cost. For (2-Bromo-4-methylphenyl)hydrazine, DFT calculations would be instrumental in elucidating its fundamental chemical characteristics.

Optimization of Molecular Geometries and Vibrational Frequencies

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as its optimized geometry. Using DFT methods, researchers can calculate the potential energy of different molecular conformations and identify the structure with the lowest energy, which corresponds to the most stable form. This process involves minimizing the forces on each atom. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of the molecule.

Once the optimized geometry is obtained, the vibrational frequencies of the molecule can be calculated. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms. The calculated vibrational spectrum can be compared with experimental data from techniques like Infrared (IR) and Raman spectroscopy to validate the accuracy of the computational model. For this compound, this analysis would help to assign specific vibrational modes to the functional groups present, such as the N-H and C-N bonds of the hydrazine (B178648) moiety and the vibrations of the substituted benzene (B151609) ring.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is likely to be localized on the electron-rich hydrazine group and the phenyl ring, while the LUMO may be distributed over the aromatic system. The energy of these orbitals and their gap would provide valuable information about its reactivity in various chemical reactions.

| Parameter | Description | Significance for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of the molecule. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | Energy difference between ELUMO and EHOMO | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the surface of the electron density and color-coded to indicate regions of different electrostatic potential. Red areas typically represent regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas indicate regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow areas represent regions of neutral potential.

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the hydrazine group due to their lone pairs of electrons. The bromine atom would also influence the electrostatic potential. This map would be invaluable for predicting the sites of interaction with other molecules, such as in hydrogen bonding or other non-covalent interactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer and intramolecular interactions. It provides a detailed picture of the bonding within a molecule by localizing the electron density into orbitals that correspond to Lewis structures (i.e., bonds and lone pairs).

For this compound, NBO analysis would quantify the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. This would reveal hyperconjugative interactions, such as the interaction between the lone pairs of the nitrogen atoms and the antibonding orbitals of the phenyl ring. The stabilization energies associated with these interactions provide a measure of their significance in stabilizing the molecule.

Mulliken Population Analysis (MPA)

Mulliken Population Analysis (MPA) is a method for assigning partial charges to the individual atoms in a molecule. These charges are calculated based on the distribution of the electrons in the molecular orbitals. While Mulliken charges are known to be basis set dependent, they can still provide a qualitative understanding of the charge distribution.

In the case of this compound, MPA would help to identify which atoms are more electron-rich or electron-poor. It is expected that the nitrogen atoms would have negative Mulliken charges, while the hydrogen atoms would have positive charges. The charges on the carbon atoms of the phenyl ring would be influenced by the electron-donating methyl group and the electron-withdrawing bromo group.

| Atom | Expected Mulliken Charge |

| Nitrogen (in NH2) | Negative |

| Nitrogen (in NH) | Negative |

| Hydrogen (in NH/NH2) | Positive |

| Bromine | Negative |

| Carbon (attached to Br) | Positive |

| Carbon (in methyl group) | Negative |

Hyperpolarizability

Hyperpolarizability is a measure of a molecule's nonlinear optical (NLO) properties. It describes how the dipole moment of a molecule changes in the presence of a strong electric field. Molecules with large hyperpolarizability values are of interest for applications in optoelectronics and photonics.

The calculation of the first hyperpolarizability (β) of this compound would provide insight into its potential as an NLO material. The presence of the electron-donating hydrazine and methyl groups and the electron-withdrawing bromo group on the phenyl ring could lead to significant intramolecular charge transfer, which is a key requirement for a high hyperpolarizability value.

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Interaction Visualization

Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. set-science.comscirp.org This analysis maps the electron distribution of a molecule within its crystalline environment, allowing for the identification of close contacts and the nature of the forces at play. set-science.comscirp.org The Hirshfeld surface is generated based on the principle that the space occupied by a molecule in a crystal is defined by the regions where the electron density of the molecule is greater than that of all its neighbors.

The surface can be color-coded with various properties, such as dnorm, which highlights intermolecular contacts shorter than the van der Waals radii in red, contacts of van der Waals separation in white, and longer contacts in blue. set-science.com This provides an immediate visual representation of hydrogen bonds and other close contacts. For bromo-hydrazine derivatives, this technique has been effectively used to study interactions involving the bromine and nitrogen atoms. researchgate.netresearchgate.net

Complementing the 3D Hirshfeld surface, 2D fingerprint plots provide a quantitative summary of all intermolecular interactions in the crystal. set-science.comresearchgate.net These plots are a graph of the distance to the nearest nucleus inside the surface (di) versus the distance to the nearest nucleus outside the surface (de). set-science.com The distribution and shape of the points on this plot are characteristic of specific types of intermolecular interactions. For instance, sharp spikes often indicate the presence of strong hydrogen bonds, while more diffuse regions can correspond to van der Waals forces or π-stacking interactions. researchgate.net In studies of related brominated organic compounds, these plots have been crucial in deconvoluting the complex network of interactions that stabilize the crystal structure. nih.govnih.gov

Quantitative Contributions of Specific Interactions (e.g., C-H…O/N/Br, C-H…π, π…π)

In studies of various bromo-phenylhydrazine derivatives and related structures, the following interactions are commonly observed and quantified:

H···H Contacts: These interactions, arising from van der Waals forces, often constitute the largest percentage of the Hirshfeld surface area, frequently exceeding 30-50%. researchgate.netnih.govnih.gov

C-H···O/N/Br Interactions: These represent weak hydrogen bonds and are critical in determining the supramolecular architecture. The red spots on the dnorm mapped Hirshfeld surface often correspond to these interactions. researchgate.netresearchgate.net Their contributions can vary significantly depending on the specific molecular structure and the presence of other functional groups.

A representative breakdown of intermolecular contact contributions for a related brominated organic compound is presented in the table below.

| Intermolecular Interaction | Contribution (%) |

| H···H | 36.2 |

| C···H/H···C | 21.6 |

| N···H/H···N | 12.2 |

| Br···H/H···Br | 10.8 |

| O···H/H···O | - |

| C···C | - |

| Other | 19.2 |

This table presents example data for a related brominated compound, 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile, to illustrate the typical contributions of different intermolecular interactions as determined by Hirshfeld surface analysis. nih.gov

Analysis of Chemical Reactivity Descriptors (e.g., Electronegativity, Hardness, Electrophilicity)

Density Functional Theory (DFT) calculations are frequently employed to determine global and local chemical reactivity descriptors. These descriptors provide a theoretical framework for understanding and predicting the chemical behavior of a molecule. For compounds like this compound, these parameters can shed light on its potential reactivity in various chemical environments.

Key chemical reactivity descriptors include:

Electronegativity (χ): Represents the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. A higher value indicates greater stability.

Electrophilicity Index (ω): Quantifies the electrophilic nature of a molecule.

These parameters are typically calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The analysis of these descriptors in related bromo-hydrazine derivatives has been used to predict their reactivity and potential biological activity. researchgate.net

| Reactivity Descriptor | Definition |

| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 |

| Electrophilicity Index (ω) | ω = χ2 / (2η) |

Conformational Energy Landscape Studies (e.g., Potential Energy Scans)

The biological activity and chemical reactivity of a molecule are often dictated by its three-dimensional conformation. Conformational analysis helps to identify the most stable geometries of a molecule by exploring its potential energy surface.

Potential energy scans are a common theoretical method used for this purpose. In this approach, the total energy of the molecule is calculated as a function of the rotation around one or more specific dihedral angles. This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, corresponding to transition states between conformers. For a molecule like this compound, scans would typically be performed for the rotation around the C-N and N-N bonds of the hydrazine moiety to understand its flexibility and preferred spatial arrangement. Such studies on related molecules have revealed the presence of different stable conformations, which can have implications for their crystal packing and interaction with biological targets. researchgate.net

Correlation of Theoretical Calculations with Experimental Spectroscopic and Structural Data

A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound and its analogs, theoretical calculations are often correlated with experimental findings from techniques such as:

X-ray Crystallography: The theoretically optimized geometry of the molecule in the gas phase can be compared with the experimentally determined crystal structure. This comparison can reveal the influence of intermolecular interactions on the molecular conformation in the solid state. researchgate.netresearchgate.net

Spectroscopy (FT-IR, Raman, NMR, UV-Vis): Theoretical calculations can predict the vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance chemical shifts (NMR), and electronic transitions (UV-Vis) of a molecule. tandfonline.comias.ac.in A good agreement between the calculated and experimental spectra provides confidence in the accuracy of the computational model and allows for a more detailed interpretation of the experimental data. For instance, theoretical NMR data has been shown to be very similar to experimental data for related bromo hydrazine derivatives. tandfonline.com

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), which is typically a protein or a nucleic acid. nih.govasianpubs.org This method is widely used in drug discovery to understand the binding modes of potential drug candidates and to predict their biological activity.

For derivatives of this compound, molecular docking studies have been performed to investigate their potential as, for example, anticancer agents. researchgate.net These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the target protein. researchgate.netmdpi.com The results of docking studies are often expressed as a binding energy or a docking score, which provides an estimate of the binding affinity. asianpubs.org These theoretical predictions can then guide the synthesis and experimental testing of new compounds with improved biological activity. For instance, docking studies on related aryl hydrazines have revealed their binding orientations in the active sites of enzymes like thymidylate synthase. researchgate.net

Advanced Applications in Organic Synthesis and Emerging Materials Science

Role as a Key Building Block in Complex Molecule Synthesis

(2-Bromo-4-methylphenyl)hydrazine serves as a crucial starting material or intermediate in the construction of a wide array of complex organic molecules. The reactivity of the hydrazine (B178648) group allows for the formation of various heterocyclic systems, which are prevalent in many biologically active compounds and functional materials. The presence of the bromo and methyl substituents on the phenyl ring provides sites for further functionalization, enabling the synthesis of diverse and structurally complex derivatives.

The hydrazine moiety can readily participate in condensation reactions with carbonyl compounds to form hydrazones, which are versatile intermediates for the synthesis of heterocycles like pyrazoles, indoles, and triazoles. The bromine atom on the aromatic ring can be utilized in cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce new carbon-carbon or carbon-nitrogen bonds, further expanding the molecular complexity.

Precursor for Pharmacologically Relevant Scaffolds and Chemical Probes

The structural motif of this compound is embedded in various compounds that are of significant interest in medicinal chemistry. Its derivatives have been explored for their potential as therapeutic agents and as chemical probes to study biological processes.

Intermediates in the Synthesis of Potential Dengue Virus Inhibitors (e.g., Purine (B94841) and Quinazoline (B50416) Scaffolds)

While direct evidence of this compound in the synthesis of dengue virus inhibitors is not extensively documented in publicly available research, the synthesis of purine and quinazoline scaffolds, which are known to exhibit antiviral activities, often involves hydrazine derivatives.

Purine Scaffolds: The synthesis of purine analogs can involve the construction of a pyrimidine (B1678525) ring followed by the annulation of an imidazole (B134444) ring. Hydrazine derivatives can be employed in the formation of the pyrimidine ring or in subsequent modifications. Although specific examples using this compound are not readily found, the general synthetic strategies for purines allow for the incorporation of such substituted phenylhydrazine (B124118) moieties, which could lead to novel compounds with potential inhibitory activity against viral targets like the dengue virus NS5 polymerase.

Quinazoline Scaffolds: Quinazolines are another class of heterocyclic compounds with a broad spectrum of biological activities, including antiviral effects. The synthesis of quinazoline derivatives can be achieved through various methods, such as the reaction of 2-aminobenzonitriles with orthoesters or the condensation of anthranilic acid derivatives with amides. While direct utilization of this compound in the synthesis of quinazolines targeting the dengue virus is not explicitly detailed in the available literature, its structural elements could be incorporated into quinazoline-based molecules. For instance, the bromo- and methyl-substituted phenyl group could be part of a substituent on the quinazoline core, potentially influencing the compound's binding affinity and pharmacological properties.

Exploration in Agrochemical Research

The field of agrochemical research continuously seeks novel and effective pesticides. Hydrazine derivatives, particularly diacylhydrazines, have emerged as a significant class of insecticides. These compounds act as ecdysone (B1671078) agonists, disrupting the molting process in insects.

Research in this area has led to the development of several commercial insecticides. While specific studies focusing on this compound in large-scale agrochemical applications are not widely reported, the fundamental structure is relevant to this class of compounds. The synthesis of diacylhydrazine insecticides often involves the reaction of a substituted hydrazine with an appropriate acyl chloride. The bromo and methyl groups on the phenyl ring of this compound could be incorporated to modulate the insecticidal activity, selectivity, and environmental persistence of the resulting agrochemical. Patents related to hydrazine compounds for pesticidal use suggest the broad potential of this chemical class in agriculture.

Future Research Directions and Unexplored Potential of 2 Bromo 4 Methylphenyl Hydrazine

Investigation of Novel Reaction Pathways and Catalytic Transformations

The reactivity of (2-Bromo-4-methylphenyl)hydrazine extends beyond its traditional use in the Fischer indole (B1671886) synthesis. wikipedia.orgbyjus.comname-reaction.comtestbook.comnih.gov The presence of the hydrazine (B178648) moiety, a bromine atom, and a methyl-substituted aromatic ring provides multiple sites for chemical modification, opening doors to novel reaction pathways and catalytic transformations.

A primary area for future investigation is its participation in various coupling reactions. The bromine atom on the aromatic ring is a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. wikipedia.orgmdpi.com The exploration of these reactions using this compound as a substrate could lead to the synthesis of a diverse array of novel compounds with potential applications in medicinal chemistry and materials science. For instance, the Buchwald modification of the Fischer indole synthesis allows for the palladium-catalyzed cross-coupling of aryl bromides with hydrazones, a pathway that could be effectively utilized with this compound. wikipedia.org

Furthermore, the hydrazine functionality itself can be a focal point for new catalytic transformations. Recent research has demonstrated catalyst-free methods for the formation of C=N bonds through the condensation of hydrazines with electron-deficient aldehydes in aqueous media. royalsocietypublishing.org Investigating the applicability of such green and efficient protocols to this compound could streamline the synthesis of its corresponding hydrazones, which are key intermediates in various cyclization reactions.

The development of one-pot, multi-component reactions involving this compound is another promising direction. An electrocatalytic three-component synthesis of 4-bromopyrazoles from acetylacetone, hydrazine, and diethyl bromomalonate has been reported, showcasing an efficient and environmentally friendly approach to synthesizing substituted pyrazoles. researchgate.net Adapting such methodologies to this compound could lead to the facile synthesis of complex heterocyclic scaffolds.

Computational Design and Prediction of New Derivatives with Tailored Properties

Computational chemistry offers a powerful tool for accelerating the discovery and development of new molecules with desired properties. In the context of this compound, computational design and in silico screening can guide the synthesis of derivatives with enhanced biological activity or specific material characteristics.

Density Functional Theory (DFT) calculations can be employed to understand the structural and electronic properties of this compound and its derivatives. researchgate.netimist.ma Such studies can provide insights into the molecule's reactivity, stability, and potential interaction with biological targets. For example, a computational study on a novel bromo hydrazine derivative, (E)-2-(2-bromo-4,5-dimethoxybenzylidene)-1-(4,5-dimethoxy-2-methylphenyl)-1-hydroxyhydrazine, utilized DFT to explore its molecular geometry, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential. researchgate.net Similar computational analyses of this compound derivatives could predict their reactivity and guide synthetic efforts.

Molecular docking simulations are another valuable computational tool, particularly for drug discovery. researchgate.netmdpi.com By docking virtual libraries of this compound derivatives into the active sites of target proteins, researchers can identify potential drug candidates. For instance, molecular docking studies have been used to investigate the binding modes of hydrazine derivatives with various receptors, including those implicated in cancer and bacterial infections. researchgate.net This approach can be used to design novel inhibitors or modulators of biological pathways.

The following table summarizes key computational parameters that can be investigated for designed derivatives of this compound:

| Computational Method | Investigated Properties | Potential Applications |

| DFT | Molecular geometry, HOMO-LUMO energies, MEP, NBO analysis | Predicting reactivity, stability, and electronic properties. |

| Molecular Docking | Binding affinities and modes with biological targets | Drug design and discovery, identifying potential inhibitors. |

| QSAR | Correlation of structural features with biological activity | Guiding the synthesis of more potent compounds. |

MEP: Molecular Electrostatic Potential, NBO: Natural Bond Orbital, QSAR: Quantitative Structure-Activity Relationship

Exploration in Materials Science and Polymer Chemistry

The unique chemical structure of this compound makes it a promising candidate for the development of novel materials and polymers. The presence of a reactive hydrazine group and a bromine atom allows for its incorporation into polymeric backbones or as a functional pendant group.